molecular formula C18H28N2O5S B12192545 Ethyl 4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine-1-carboxylate

Ethyl 4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine-1-carboxylate

Cat. No.: B12192545
M. Wt: 384.5 g/mol
InChI Key: OUIUOHKREGELOP-UHFFFAOYSA-N
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Description

Ethyl 4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine-1-carboxylate is a complex organic compound with a unique structure that includes a piperazine ring, a benzenesulfonyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the benzenesulfonyl chloride derivative, which is then reacted with piperazine to form the sulfonamide intermediate. This intermediate is further reacted with ethyl chloroformate to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, inhibiting their activity. The piperazine ring may also play a role in modulating the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-1-carboxylate
  • 3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-oxazole]}-1,2,3,4-tetrahydropyrimidine-1-carboxylate)

Uniqueness

Ethyl 4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine-1-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzenesulfonyl group enhances its potential as an enzyme inhibitor, while the piperazine ring provides structural rigidity and modulates its pharmacokinetic properties .

Properties

Molecular Formula

C18H28N2O5S

Molecular Weight

384.5 g/mol

IUPAC Name

ethyl 4-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylpiperazine-1-carboxylate

InChI

InChI=1S/C18H28N2O5S/c1-6-25-18(21)19-7-9-20(10-8-19)26(22,23)17-12-15(13(2)3)14(4)11-16(17)24-5/h11-13H,6-10H2,1-5H3

InChI Key

OUIUOHKREGELOP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)C(C)C)C)OC

Origin of Product

United States

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